5-methoxyquinolin-8-amine dihydrochloride
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Overview
Description
5-Methoxyquinolin-8-amine dihydrochloride is a substituted quinoline derivative. It is known for its role as a directing group in organic synthesis and its ability to mediate C-H activation. This compound has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine can be synthesized using 5-chloro-2-nitroaniline as a starting material. The synthesis involves a reduction reaction using stannous chloride dihydrate in ethanol . Another method involves the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Industrial Production Methods
Industrial production methods for 5-methoxyquinolin-8-amine dihydrochloride are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including reduction and cyclization reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinolin-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride, indium chloride, and other Lewis acids. Reaction conditions often involve solvents like ethanol and require controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are valuable in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-Methoxyquinolin-8-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxyquinolin-8-amine dihydrochloride involves its role as a directing group in organic synthesis. It facilitates C-H activation by coordinating with metal catalysts, which then activate the C-H bonds for further functionalization . The molecular targets and pathways involved include metal-catalyzed activation and subsequent formation of carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the methoxy group at the 5-position.
5-Amino-2-methoxypyridine: Similar in having both amino and methoxy groups but differs in the position and structure of the heterocyclic ring.
5-Bromo-quinolin-8-ylamine: Similar in structure but has a bromine atom instead of a methoxy group.
Uniqueness
5-Methoxyquinolin-8-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methoxy and amino groups allows for versatile functionalization and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2694744-78-8 |
---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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